molecular formula C9H9IOS B6314683 S-3-Iodobenzyl ethanethioate CAS No. 1379366-37-6

S-3-Iodobenzyl ethanethioate

Cat. No.: B6314683
CAS No.: 1379366-37-6
M. Wt: 292.14 g/mol
InChI Key: YUMJFQFULGRHSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-3-Iodobenzyl ethanethioate typically involves the reaction of 3-iodobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: S-3-Iodobenzyl ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products with different nucleophiles replacing the iodine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol.

Scientific Research Applications

S-3-Iodobenzyl ethanethioate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-3-Iodobenzyl ethanethioate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

  • S-3-Iodobenzyl glutathione
  • S-3-Iodobenzyl acetate
  • S-3-Iodobenzyl alcohol

Comparison: S-3-Iodobenzyl ethanethioate is unique due to its ethanethioate group, which imparts distinct chemical reactivity compared to similar compounds like S-3-Iodobenzyl glutathione or S-3-Iodobenzyl acetate. The presence of the iodine atom also allows for specific substitution reactions that are not possible with other similar compounds .

Properties

IUPAC Name

S-[(3-iodophenyl)methyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IOS/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMJFQFULGRHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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